Cas no 1171738-02-5 (N-(4-{7-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidin-3-yl}phenyl)-1-phenylmethanesulfonamide)

N-(4-{7-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidin-3-yl}phenyl)-1-phenylmethanesulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-(4-{7-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidin-3-yl}phenyl)-1-phenylmethanesulfonamide
- N-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]-1-phenylmethanesulfonamide
- F5245-0169
- VU0638631-1
- N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-1-phenylmethanesulfonamide
- 1171738-02-5
- AKOS024502448
- N-(4-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-1-phenylmethanesulfonamide
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- Inchi: 1S/C20H17N3O3S2/c1-14-11-19(24)23-18(12-27-20(23)21-14)16-7-9-17(10-8-16)22-28(25,26)13-15-5-3-2-4-6-15/h2-12,22H,13H2,1H3
- InChI Key: RFWBTZFEZHBPRO-UHFFFAOYSA-N
- SMILES: C(C1=CC=CC=C1)S(NC1=CC=C(C2N3C(SC=2)=NC(C)=CC3=O)C=C1)(=O)=O
Computed Properties
- Exact Mass: 411.07113376g/mol
- Monoisotopic Mass: 411.07113376g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 812
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 113Ų
N-(4-{7-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidin-3-yl}phenyl)-1-phenylmethanesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5245-0169-1mg |
N-(4-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-1-phenylmethanesulfonamide |
1171738-02-5 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5245-0169-15mg |
N-(4-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-1-phenylmethanesulfonamide |
1171738-02-5 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5245-0169-2μmol |
N-(4-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-1-phenylmethanesulfonamide |
1171738-02-5 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5245-0169-3mg |
N-(4-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-1-phenylmethanesulfonamide |
1171738-02-5 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5245-0169-25mg |
N-(4-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-1-phenylmethanesulfonamide |
1171738-02-5 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5245-0169-10μmol |
N-(4-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-1-phenylmethanesulfonamide |
1171738-02-5 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5245-0169-5μmol |
N-(4-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-1-phenylmethanesulfonamide |
1171738-02-5 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5245-0169-5mg |
N-(4-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-1-phenylmethanesulfonamide |
1171738-02-5 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5245-0169-10mg |
N-(4-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-1-phenylmethanesulfonamide |
1171738-02-5 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5245-0169-4mg |
N-(4-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-1-phenylmethanesulfonamide |
1171738-02-5 | 4mg |
$66.0 | 2023-09-10 |
N-(4-{7-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidin-3-yl}phenyl)-1-phenylmethanesulfonamide Related Literature
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Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
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Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
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Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
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Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
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Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
Additional information on N-(4-{7-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidin-3-yl}phenyl)-1-phenylmethanesulfonamide
Introduction to N-(4-{7-methyl-5-oxo-5H-1,3thiazolo[3,2-apyrimidin-3-yl}phenyl)-1-phenylmethanesulfonamide (CAS No. 1171738-02-5)
N-(4-{7-methyl-5-oxo-5H-1,3thiazolo[3,2-apyrimidin-3-yl}phenyl)-1-phenylmethanesulfonamide, identified by its CAS number 1171738-02-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules known for their potential biological activity, particularly in the context of drug discovery and development. The intricate structure of this molecule, featuring a sulfonamide moiety and a fused heterocyclic system, makes it a subject of intense study for its pharmacological properties.
The molecular framework of N-(4-{7-methyl-5-oxo-5H-1,3thiazolo[3,2-apyrimidin-3-yl}phenyl)-1-phenylmethanesulfonamide is characterized by a phenyl ring substituted with a sulfonamide group and an adjacent thiazolo[3,2-a]pyrimidine core. This particular arrangement of functional groups suggests a high degree of reactivity and binding affinity, which are critical factors in the design of therapeutic agents. The presence of the 7-methyl and 5-oxo substituents on the thiazolo[3,2-a]pyrimidine ring further enhances its structural complexity and potential for interaction with biological targets.
In recent years, there has been a surge in research focused on developing novel compounds with therapeutic potential. The sulfonamide group is particularly noteworthy in this context, as it is widely recognized for its role in medicinal chemistry due to its ability to form hydrogen bonds and its stability under various physiological conditions. This makes sulfonamides valuable scaffolds for designing molecules that can interact effectively with biological receptors and enzymes.
One of the most compelling aspects of N-(4-{7-methyl-5-oxo-5H-1,3thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-1-phenylmethanesulfonamide is its potential application in the treatment of various diseases. Current research indicates that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in pathogenic processes. For instance, studies have suggested that molecules with similar structural features could interfere with key metabolic pathways or modulate the activity of target proteins. These findings are particularly intriguing given the increasing emphasis on precision medicine and targeted therapy in modern healthcare.
The synthesis of N-(4-{7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin}-3-ylenephthalen]-1-sulfonamide represents a significant achievement in synthetic organic chemistry. The multi-step process involves careful selection of reagents and reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic system. These synthetic methodologies not only highlight the ingenuity of modern chemical synthesis but also pave the way for further modifications and derivatization of the compound.
Evaluation of the pharmacokinetic properties of this compound is essential to determine its feasibility as a drug candidate. Factors such as solubility, stability, bioavailability, and metabolic clearance are critical considerations. Preliminary studies have shown promising results regarding its solubility in aqueous media and stability under various storage conditions. These characteristics are favorable for formulation development and potential clinical translation.
The role of computational chemistry in studying N-(4-{7-methyl-[5H]-thiazolo[3,2-a]pyrimidin]-3-ylenephthalen]-1-sulfonamide cannot be overstated. Molecular modeling techniques have been instrumental in predicting its binding interactions with biological targets. By simulating these interactions computationally, researchers can gain insights into how the compound might behave within living systems. This approach not only accelerates the drug discovery process but also helps in identifying potential lead compounds that require further experimental validation.
In conclusion, N-(4-{7-methyl-[5H]-thiazolo[3,2-a]pyrimidin]-3-ylenephthalen]-1-sulfonamide (CAS No. 1171738-02) represents a promising candidate for further investigation in pharmaceutical research. Its unique structural features and potential biological activity make it an attractive molecule for drug development efforts aimed at addressing unmet medical needs. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the advancement of modern medicine.
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